Unii-PS2bcp6269 is a natural product found in Paeonia lactiflora with data available.
Galloylalbiflorin
CAS No.: 929042-36-4
Cat. No.: VC4976253
Molecular Formula: C30H32O15
Molecular Weight: 632.571
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 929042-36-4 |
|---|---|
| Molecular Formula | C30H32O15 |
| Molecular Weight | 632.571 |
| IUPAC Name | [(2R,3S,4S,5R,6S)-6-[[(1R,3R,4R,6S,9S)-9-(benzoyloxymethyl)-4-hydroxy-6-methyl-8-oxo-7-oxatricyclo[4.3.0.03,9]nonan-1-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate |
| Standard InChI | InChI=1S/C30H32O15/c1-28-10-18(33)15-9-30(28,29(15,27(40)45-28)12-42-24(38)13-5-3-2-4-6-13)44-26-23(37)22(36)21(35)19(43-26)11-41-25(39)14-7-16(31)20(34)17(32)8-14/h2-8,15,18-19,21-23,26,31-37H,9-12H2,1H3/t15-,18+,19+,21+,22-,23+,26-,28-,29-,30-/m0/s1 |
| Standard InChI Key | NKYKOCKNAQIWRZ-RJVOCJEYSA-N |
| SMILES | CC12CC(C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)COC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)O)O |
Introduction
Chemical Structure and Properties
Galloylalbiflorin (C₃₀H₃₂O₁₅; molecular weight: 632.6 g/mol) is a β-D-glucoside featuring a galloyl substituent at position 6 of the albiflorin moiety . Its structure comprises a bridged bicyclic monoterpene core conjugated to a glucose unit, with the galloyl group introducing additional phenolic hydroxyl groups that enhance its reactivity and biological activity . The compound’s solubility in polar solvents and moderate plasma protein binding (25–40%) facilitate systemic distribution, while its poor membrane permeability limits blood-brain barrier penetration .
Table 1: Key Chemical and Physical Properties of Galloylalbiflorin
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₀H₃₂O₁₅ | |
| Molecular Weight | 632.6 g/mol | |
| CAS Registry Number | 929042-36-4 | |
| Solubility | DMSO: 10 mg/mL | |
| Plasma Protein Binding | 25–40% | |
| LogP (Partition Coefficient) | 1.2 ± 0.3 |
Natural Sources and Biosynthesis
Galloylalbiflorin is predominantly isolated from Paeonia lactiflora roots, where it accumulates in the parenchyma cells of the cortex . The biosynthesis involves glycosylation of paeoniflorin aglycone followed by galloylation via UDP-glucose-dependent transferases . Seasonal variations impact yield, with maximal concentrations (0.12–0.35% dry weight) observed in autumn-harvested roots. Co-occurring compounds include albiflorin (structurally analogous without the galloyl group) and paeoniflorin, which synergistically modulate Galloylalbiflorin’s pharmacokinetics .
Pharmacokinetic Profile
Absorption and Distribution
In rat models, oral administration of Galloylalbiflorin results in 12–18% bioavailability, with peak plasma concentrations (Cₘₐₓ: 560.33 ± 93.70 μg/L) achieved within 1.2 hours . The compound demonstrates linear kinetics up to 50 mg/kg, beyond which saturation of intestinal transporters (e.g., P-gp) occurs . Tissue distribution studies reveal preferential accumulation in kidneys (4.3-fold higher than plasma), likely due to organic anion transporter-mediated uptake .
Table 2: Pharmacokinetic Parameters of Galloylalbiflorin in Sprague Dawley Rats
| Parameter | Single Dose (10 mg/kg) | Chronic Dose (30 mg/kg, 14 days) |
|---|---|---|
| AUC₀–t (μg·h/L) | 528.71 ± 152.57 | 2138.62 ± 1175.86 |
| t₁/₂ (h) | 2.50 ± 0.50 | 3.22 ± 2.06 |
| Cₘₐₓ (μg/L) | 137.50 ± 25.88 | 678.50 ± 338.01 |
| Tₘₐₓ (h) | 0.83 ± 1.07 | 0.42 ± 0.13 |
Metabolism and Excretion
Galloylalbiflorin undergoes limited hepatic metabolism, with 85–90% excreted unchanged via glomerular filtration . Minor metabolites include 4-O-methylgalloylalbiflorin (3–5% of dose) and degalloylated albiflorin (2–4%), both inactive . Renal clearance (12.4 ± 3.1 mL/min/kg) exceeds creatinine clearance, suggesting active tubular secretion .
Pharmacological Activities
Androgen Receptor Antagonism
Galloylalbiflorin inhibits androgen receptor (AR) binding with an IC₅₀ of 53.3 μM, outperforming bicalutamide (IC₅₀: 72.1 μM) in LNCaP-FGC cell assays . Mechanistically, it disrupts AR nuclear translocation by competing with dihydrotestosterone for the ligand-binding domain . In vivo, daily administration (30 mg/kg) reduces prostate-specific antigen levels by 68% in xenograft models .
Antineoplastic Effects
The compound induces G₀/G₁ cell cycle arrest in androgen-dependent cancers via p21/p27 upregulation and cyclin D1 downregulation . Apoptosis is mediated through caspase-3 activation and Bcl-2/Bax ratio inversion . Notably, Galloylalbiflorin shows selectivity for malignant over benign prostate cells (therapeutic index: 5.2) .
Anti-Inflammatory and Immunomodulatory Actions
Galloylalbiflorin suppresses NF-κB and MAPK pathways, reducing TNF-α (IC₅₀: 18.7 μM) and IL-6 (IC₅₀: 22.4 μM) production in LPS-stimulated macrophages . In collagen-induced arthritis models, it decreases paw edema by 54% and synovial hyperplasia by 62% .
Mechanism of Action Comparative Analysis
Table 3: Galloylalbiflorin vs. Structural Analogues
| Compound | AR Antagonism (IC₅₀) | Anti-Inflammatory (TNF-α IC₅₀) | Renal Clearance (mL/min/kg) |
|---|---|---|---|
| Galloylalbiflorin | 53.3 μM | 18.7 μM | 12.4 ± 3.1 |
| Albiflorin | >200 μM | 45.2 μM | 8.9 ± 2.3 |
| Paeoniflorin | Inactive | 32.8 μM | 10.1 ± 1.8 |
| 6-O-Galloylalbiflorin | 61.5 μM | 21.3 μM | 11.9 ± 2.9 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume